Oxyfedrine hydrochloride
Overview
Description
Oxyfedrine hydrochloride is a sympathomimetic agent and coronary vasodilator used in the treatment of coronary heart disease, angina pectoris, and acute myocardial infarction. It acts as a partial agonist at beta-adrenergic receptors, improving myocardial metabolism and increasing coronary blood flow in both normal and ischemic myocardial regions .
Mechanism of Action
Target of Action
Oxyfedrine hydrochloride primarily targets β-adrenoceptors . These receptors play a crucial role in the cardiovascular system, regulating heart rate, contractility, and blood pressure .
Mode of Action
As a β-adrenoceptor agonist , this compound interacts with its targets by binding to these receptors, leading to a series of cellular changes . It has been found to depress the tonicity of coronary vessels , improve myocardial metabolism , and also exert positive chronotropic and inotropic effects .
Biochemical Pathways
Its action as a β-adrenoceptor agonist suggests it may influence pathways related tocardiac function and vascular tone . By depressing the tonicity of coronary vessels and improving myocardial metabolism, it helps the heart sustain hypoxia better .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve enhanced cardiac function and improved blood flow . By acting as a vasodilator, it increases the diameter of blood vessels, thereby reducing vascular resistance and increasing blood flow . Its positive chronotropic and inotropic effects further enhance cardiac output .
Biochemical Analysis
Biochemical Properties
Oxyfedrine hydrochloride interacts with β-adrenoreceptors, acting as an agonist . This interaction plays a crucial role in its biochemical reactions. The compound’s ability to depress the tonicity of coronary vessels and improve myocardial metabolism is largely due to its interaction with these receptors .
Cellular Effects
This compound has a significant impact on various types of cells and cellular processes. It influences cell function by interacting with β-adrenoreceptors, leading to a decrease in the tonicity of coronary vessels . This interaction also improves myocardial metabolism, allowing the heart to better sustain hypoxia .
Molecular Mechanism
The molecular mechanism of this compound involves its action as a β adrenoreceptor agonist . It exerts its effects at the molecular level through binding interactions with β-adrenoreceptors. This interaction leads to a decrease in the tonicity of coronary vessels and an improvement in myocardial metabolism .
Temporal Effects in Laboratory Settings
Its effects on coronary vessels and myocardial metabolism suggest that it may have long-term effects on cellular function .
Metabolic Pathways
Its role as a β adrenoreceptor agonist suggests that it may interact with enzymes or cofactors involved in adrenergic signaling .
Transport and Distribution
Given its role as a β adrenoreceptor agonist, it may interact with transporters or binding proteins associated with adrenergic signaling .
Subcellular Localization
Given its role as a β adrenoreceptor agonist, it is likely to be localized in areas of the cell where β-adrenoreceptors are present .
Preparation Methods
The synthesis of oxyfedrine hydrochloride involves several steps, including the formation of an amino ketone derivative. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods focus on optimizing yield and purity through controlled reaction environments and purification processes .
Chemical Reactions Analysis
Oxyfedrine hydrochloride undergoes various chemical reactions, including:
Oxidation: In the presence of oxidizing agents, this compound can form oxidized derivatives.
Reduction: Reducing agents can convert this compound into its reduced forms.
Substitution: It can undergo substitution reactions with electrophilic reagents, forming substituted products.
Common reagents used in these reactions include sodium periodate for oxidation and metal hydrides for reduction. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Oxyfedrine hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in various chemical assays and reactions.
Biology: Studies have shown its effects on myocardial metabolism and coronary blood flow.
Medicine: It is used in the treatment of coronary heart disease, angina pectoris, and acute myocardial infarction.
Industry: Its vasodilatory properties make it useful in the development of cardiovascular drugs .
Comparison with Similar Compounds
Oxyfedrine hydrochloride is unique in its dual action as a beta-adrenergic receptor partial agonist and norepinephrine releasing agent. Similar compounds include:
Isoproterenol: A non-selective beta-adrenergic agonist used for similar cardiovascular conditions.
Dobutamine: A beta-1 adrenergic agonist used to treat heart failure and cardiogenic shock.
Norepinephrine: A neurotransmitter and hormone that acts on alpha and beta-adrenergic receptors.
Compared to these compounds, this compound offers a balanced approach to increasing myocardial contractility and promoting coronary blood flow without significantly increasing oxygen demand .
Properties
IUPAC Name |
3-[[(1R,2S)-1-hydroxy-1-phenylpropan-2-yl]amino]-1-(3-methoxyphenyl)propan-1-one;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3.ClH/c1-14(19(22)15-7-4-3-5-8-15)20-12-11-18(21)16-9-6-10-17(13-16)23-2;/h3-10,13-14,19-20,22H,11-12H2,1-2H3;1H/t14-,19-;/m0./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMUPNNYLJGSMPK-JPJJPTBZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]([C@@H](C1=CC=CC=C1)O)NCCC(=O)C2=CC(=CC=C2)OC.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0048632 | |
Record name | l-Oxyfedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
349.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16777-42-7, 14223-94-0 | |
Record name | 1-Propanone, 3-[[(1S,2R)-2-hydroxy-1-methyl-2-phenylethyl]amino]-1-(3-methoxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16777-42-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Oxyfedrine hydrochloride, DL- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014223940 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxyfedrine L-form hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016777427 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | l-Oxyfedrine hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0048632 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | [R-(R*,S*)]-3-[(2-hydroxy-1-methyl-2-phenylethyl)amino]-3'-methoxypropiophenone hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.101 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | OXYFEDRINE HYDROCHLORIDE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/H1CAC99B4D | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | OXYFEDRINE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63CF9XK7DA | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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